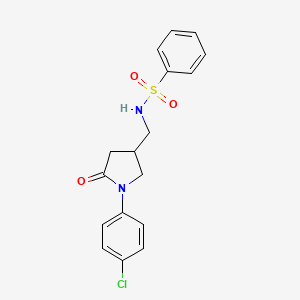

N-((1-(4-氯苯基)-5-氧代吡咯烷-3-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating various autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to be effective in modulating the immune system.

科学研究应用

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers synthesized novel derivatives of this compound and evaluated their activity against cancer cell lines such as HeLa, HCT-116, and MCF-7. Among these derivatives, compounds containing both benzenesulfonamide and imidazole moieties (specifically, compounds 11–13) demonstrated high cytotoxic effects in HeLa cancer cells (IC50: 6–7 μM). Importantly, they exhibited significantly lower cytotoxicity against non-tumor cells (HaCaT cells) . These promising results highlight its potential as a targeted anticancer therapy.

Apoptosis Induction

The same active compounds (11–13) were found to induce apoptosis in HeLa cells. They increased the early apoptotic population, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and activated caspases. These mechanisms contribute to their anticancer effects .

Metabolic Stability

In vitro metabolic stability experiments revealed that compounds 11–13 undergo first-phase oxidation reactions in human liver microsomes. The half-life values (t1/2) ranged from 9.1 to 20.3 minutes, suggesting the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites .

α-Glucosidase Inhibition (Antidiabetic Potential)

Several sulfonamide derivatives, including some related to our compound, were assessed for their antidiabetic potential. Notably, compounds 3a, 3b, 3h, and 6 exhibited excellent inhibitory potential against α-glucosidase, with IC50 values ranging from 19.39 to 25.57 μM . This suggests a potential role in managing diabetes.

作用机制

Target of Action

It’s known that similar compounds have shown a high affinity to multiple receptors , which could be a potential area of research for this compound.

Mode of Action

It’s known that similar compounds interact with their targets and induce changes that result in various biological activities .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been studied for their metabolic stability, with results indicating susceptibility to undergo first-phase oxidation reactions in human liver microsomes .

Result of Action

Similar compounds have been found to exhibit various biological activities, including anticancer activity, by inducing apoptosis in cancer cells .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

属性

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-14-6-8-15(9-7-14)20-12-13(10-17(20)21)11-19-24(22,23)16-4-2-1-3-5-16/h1-9,13,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNUGAKMPLDYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2701805.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2701807.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701809.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide](/img/structure/B2701810.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2701811.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701813.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2701818.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2701821.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2701822.png)

![2-fluoro-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2701824.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2701825.png)